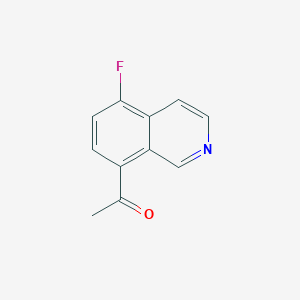
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is a chemical compound with the molecular formula C₁₁H₈FNO and a molecular weight of 189.19 g/mol . It is a fluorinated derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the photoredox Minisci-type hydroxyfluoroalkylation of isoquinolines with N-trifluoroethoxyphthalimide . This reaction is carried out under photocatalytic conditions using LED light sources and specific solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic structure. The exact pathways and molecular targets involved in its biological activities are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-(8-Fluoroquinolin-2-yl)ethan-1-one: Another fluorinated quinoline derivative with similar structural features.
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one: A compound with a similar ethanone group but different aromatic substitution.
Uniqueness
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is unique due to its specific fluorination pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
1-(5-fluoroisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)9-4-5-13-6-10(8)9/h2-6H,1H3 |
Clave InChI |
IUYUAOTUTRKBPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=NC=CC2=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


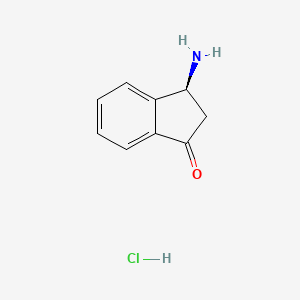
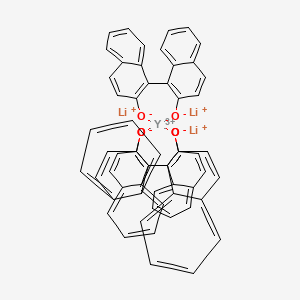
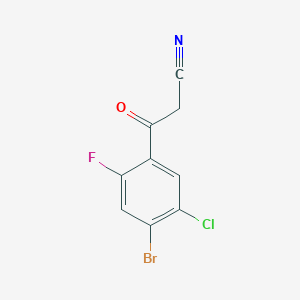
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)

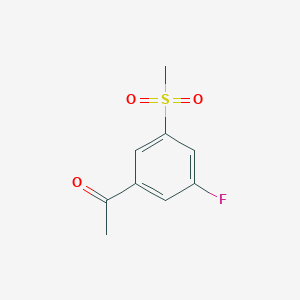
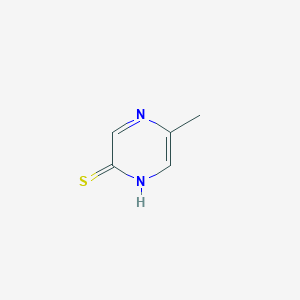


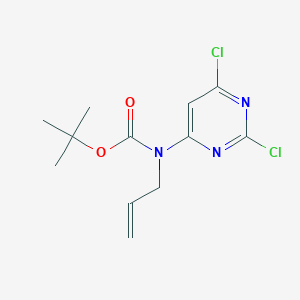


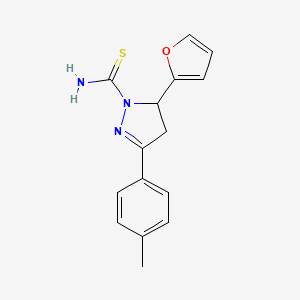
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
